An In-depth Technical Guide to the Physical Properties of 1-Nitro-9H-carbazole
An In-depth Technical Guide to the Physical Properties of 1-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Nitro-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. This document details its fundamental characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Core Physical and Chemical Properties
1-Nitro-9H-carbazole is a yellow, crystalline solid at room temperature.[1] Its structure consists of a carbazole core with a nitro group substituted at the 1-position. This substitution influences its electronic properties and intermolecular interactions.
The table below summarizes the key quantitative physical and chemical properties of 1-Nitro-9H-carbazole.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 212.20 g/mol | [2] |
| Melting Point | 184 °C | [2] |
| Boiling Point (Predicted) | 448.6 ± 18.0 °C | [2] |
| Density | 1.435 ± 0.06 g/cm³ | [2] |
| pKa | 14.66 ± 0.30 | [2] |
| Appearance | Yellow Solid | [1] |
| Crystal System | Monoclinic | [1][3] |
| Space Group | P2₁/n | [1][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 61.6 Ų | [2] |
Experimental Protocols
This section details the methodologies for the synthesis and determination of key physical properties of 1-Nitro-9H-carbazole.
Synthesis of 1-Nitro-9H-carbazole
A documented method for the synthesis of 1-Nitro-9H-carbazole involves a palladium-catalyzed intramolecular C-N coupling reaction.[1]
Materials:
-
2-Bromo-N-(2-nitrophenyl)benzenamine
-
Potassium carbonate (K₂CO₃)
-
(NHC)Pd(allyl)Cl catalyst
-
Dimethylacetamide (DMAc)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Light petroleum and Dichloromethane (CH₂Cl₂) for eluent
Procedure:
-
In a capped vial, combine 2-Bromo-N-(2-nitrophenyl)benzenamine (1 eq.), K₂CO₃ (2 eq.), and (NHC)Pd(allyl)Cl (2 mol%).[1]
-
Add DMAc to the vial.[1]
-
Heat the reaction mixture at 140 °C for 150 hours using a heating block.[1]
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.[1]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, using a gradient of light petroleum:CH₂Cl₂ (from 75:25 to 60:40) as the eluent to yield 1-Nitro-9H-carbazole as a yellow solid.[1]
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.[4]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the 1-Nitro-9H-carbazole sample is completely dry and finely powdered.[5]
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 1-2 mm.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.[7]
-
Heat the block rapidly to about 15-20 °C below the expected melting point (184 °C).[7]
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4]
-
Record the temperature at which the entire sample has melted (the end of the melting range).[4]
-
For a pure compound, the melting range should be narrow (0.5-1.0 °C).
Solubility Determination
This protocol provides a qualitative assessment of solubility in various solvents.
Materials:
-
1-Nitro-9H-carbazole
-
Test tubes
-
Spatula
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place approximately 25 mg of 1-Nitro-9H-carbazole into a small test tube.[8]
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]
-
Observe whether the solid dissolves completely.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature.
Recrystallization for Purification
Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.[10]
Procedure:
-
Solvent Selection: Through preliminary solubility tests, identify a suitable solvent or solvent pair.
-
Dissolution: Place the impure 1-Nitro-9H-carbazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity to remove them.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.[11] The purity of the recrystallized product can be assessed by its melting point.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Synthesis and Purification Workflow for 1-Nitro-9H-carbazole.
Caption: Workflow for Physical Property Characterization.
Caption: General Recrystallization Workflow for Purification.
References
- 1. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pennwest.edu [pennwest.edu]
- 5. westlab.com [westlab.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Recrystallization [sites.pitt.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. youtube.com [youtube.com]
